![molecular formula C8H11BrN2S B1466762 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine CAS No. 1465666-11-8](/img/structure/B1466762.png)
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine
Overview
Description
Synthesis Analysis
While there is no direct synthesis process available for 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine, a related compound, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, has been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Scientific Research Applications
Organic Synthesis: Suzuki–Miyaura Coupling
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine: is a valuable compound in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, allowing chemists to construct complex molecules efficiently. The compound can act as a precursor for creating various boron reagents, which are crucial for the transmetalation step in the coupling process.
Medicinal Chemistry: Drug Development
In medicinal chemistry, this compound’s structural motif is often found in pharmacologically active molecules. It can serve as a building block for the synthesis of potential drug candidates . Its bromine atom and amine group make it a versatile intermediate for further modifications, enabling the development of new therapeutic agents through various chemical transformations.
Materials Science: Polymer Research
The thiophene ring present in 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine is of particular interest in materials science. Thiophenes are known for their conductive properties, making this compound a candidate for creating conductive polymers . These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Environmental Science: Sensor Development
Environmental science can benefit from the use of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine in the development of chemical sensors . The compound’s ability to interact with various environmental pollutants could lead to the creation of sensitive detection systems for monitoring air and water quality.
Analytical Chemistry: Chromatography
In analytical chemistry, this compound can be utilized as a standard or a derivatization agent in chromatographic methods . Its unique structure allows for easy detection and quantification, aiding in the analysis of complex mixtures and the identification of unknown substances.
Biochemistry: Enzyme Inhibition Studies
The bromine atom in 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine makes it a potential candidate for studying enzyme inhibition . It can be used to design inhibitors that target specific enzymes, providing insights into enzyme mechanisms and aiding in the discovery of new drug targets.
Pharmacology: Receptor Binding Studies
In pharmacology, the amine group of 1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine can be exploited to investigate receptor binding . By attaching various functional groups, researchers can study the interaction between the compound and different receptors, which is crucial for understanding the pharmacodynamics of drugs.
Chemical Education: Teaching Synthesis Techniques
Lastly, this compound can be used in chemical education as a teaching tool for advanced synthesis techniques . Students can learn about various organic reactions and purification methods by working with this compound, enhancing their practical laboratory skills.
properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-6-1-8(12-5-6)4-11-2-7(10)3-11/h1,5,7H,2-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENHVNMEZKSNNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CS2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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